molecular formula C20H19ClN4O4S B2532497 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 897621-36-2

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No. B2532497
M. Wt: 446.91
InChI Key: FKHNMWVHQLJYJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic compound that has been extensively researched for its potential applications in the field of medicine. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Molecular Structure and Synthesis

Research on similar thiazole and acetamide derivatives has shown a range of applications, primarily in the development of novel compounds with potential biological activities. The synthesis of these compounds often involves innovative methodologies that could be applied to the synthesis and modification of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide for specific scientific purposes.

  • For instance, the study on the synthesis of novel 2‐acetamide‐5‐phenylthio‐1,3,4‐thiadiazol derivatives containing a phenyl urea warhead evaluated as antiproliferative agents, showcases the broad potential of similar compounds in exploring new treatments for various types of cancer (Toolabi et al., 2022).

Biological Activity and Pharmacological Potential

Several compounds with thiazole and acetamide frameworks have been synthesized and tested for their biological activities. These studies highlight the potential of compounds with similar structures in various biological applications:

  • A research project investigated the synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives, revealing significant anticancer activity against some cancer cell lines, which points to the pharmacological promise of structurally related compounds in oncology (Yurttaş et al., 2015).

Chemical Properties and Interactions

Understanding the chemical properties and interactions of compounds like 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide can be crucial for their application in scientific research. Studies on similar molecules have explored their physicochemical characteristics, binding interactions, and potential for inclusion in new materials or as part of novel therapeutic strategies.

  • Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs, including their ligand-protein interactions and potential in photovoltaic efficiency modeling, demonstrate the diverse applications of these compounds beyond conventional drug use (Mary et al., 2020).

properties

IUPAC Name

2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4S/c1-28-15-6-7-16(17(10-15)29-2)24-18(26)9-14-11-30-20(23-14)25-19(27)22-13-5-3-4-12(21)8-13/h3-8,10-11H,9H2,1-2H3,(H,24,26)(H2,22,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHNMWVHQLJYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(2,4-dimethoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.